molecular formula C7H11NO B1317333 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile CAS No. 75394-84-2

2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

Cat. No.: B1317333
CAS No.: 75394-84-2
M. Wt: 125.17 g/mol
InChI Key: LEIYRDQWDXPNJY-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a nitrile-functionalized intermediate characterized by the presence of a tetrahydro-2H-pyran ring, a common structural motif in medicinal chemistry. This compound serves as a versatile building block in organic synthesis. The nitrile group is a key functional handle for further chemical transformations, allowing researchers to convert it into amines via reduction, or into carboxylic acids and amides through hydrolysis . The tetrahydropyran ring is known for its stability and is frequently employed to modulate the physicochemical properties of larger molecules, such as solubility and metabolic stability. As such, this reagent is primarily used in the research and development of new pharmaceutical compounds and complex organic molecules, particularly as a precursor for creating more elaborate chemical structures. The calculated properties of this compound include a density of 1.0±0.1 g/cm³ and a boiling point of 244.8±13.0°C at 760 mmHg . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIYRDQWDXPNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539112
Record name (Oxan-2-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75394-84-2
Record name (Oxan-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-2-yl)acetonitrile
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Synthetic Methodologies and Advanced Preparative Strategies for 2 Tetrahydro 2h Pyran 2 Yl Acetonitrile

Direct Synthetic Routes to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

Direct synthesis of the title compound in a single step from acyclic precursors is less commonly documented than modular approaches. However, a plausible direct route involves a tandem reaction where the tetrahydropyran (B127337) ring is formed and the cyanomethyl group is incorporated concurrently. For instance, a Prins-type cyclization using a homoallylic alcohol and an aldehyde possessing a masked or precursor nitrile functionality could achieve this. Another conceptual approach is the reaction of a δ,ε-unsaturated alcohol with a cyanomethyl radical source, leading to a cascade cyclization.

A more straightforward, albeit multi-component, "direct" approach would be the reaction of 2-chlorotetrahydropyran with a pre-formed acetonitrile (B52724) anion (-CH2CN). This method directly couples the complete THP ring with the required sidechain. The generation of the acetonitrile anion typically requires strong bases like n-butyllithium or alkali amides due to the high pKa of acetonitrile's α-hydrogen (pKa ≈ 31.3 in DMSO). dicp.ac.cnntnu.no

Precursor-Based Synthesis of the Tetrahydropyran Moiety

A more common and versatile strategy involves the initial synthesis of the tetrahydropyran ring, which is subsequently functionalized. This approach allows for greater control over stereochemistry and substitution patterns on the THP core.

The construction of the tetrahydropyran ring is a cornerstone of natural product synthesis, and numerous methods have been developed. nih.gov Key strategies include intramolecular cyclizations of linear precursors.

Prins Cyclization : This is a powerful and widely used method that involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govutexas.edu The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the alkene to form the six-membered ring. researchgate.net The choice of Lewis or Brønsted acid catalyst can influence the reaction's stereoselectivity and yield. nih.govorganic-chemistry.org

Intramolecular Hydroalkoxylation/Oxa-Michael Reaction : These reactions involve the cyclization of a hydroxy-alkene or a hydroxy-α,β-unsaturated ketone. nih.govmdpi.comresearchgate.net Intramolecular hydroalkoxylation can be catalyzed by various metals, including platinum, gold, or copper, to promote the addition of the hydroxyl group across the double bond. organic-chemistry.org The oxa-Michael reaction, or intramolecular conjugate addition, is an effective method for forming THP rings from δ-hydroxy-α,β-unsaturated carbonyl compounds, often proceeding with high stereoselectivity under either acidic or basic conditions. researchgate.netamanote.comntu.edu.sg

Tandem Reactions : Complex THP structures can be assembled efficiently through tandem or cascade reactions. For example, a gold-catalyzed Meyer-Schuster rearrangement followed by hydration and an oxa-Michael addition sequence can convert bis-propargylic alcohols into highly substituted THPs. mdpi.com

Cyclization MethodPrecursorTypical Catalyst/ReagentKey Features
Prins CyclizationHomoallylic Alcohol + AldehydeBrønsted or Lewis Acids (e.g., TFA, InCl₃, TMSOTf)Forms C-C and C-O bonds; stereoselective. nih.govnih.gov
Intramolecular Hydroalkoxylationδ-Hydroxy OlefinPt, Au, Co, or Lanthanide CatalystsAtom-economical; good functional group tolerance. organic-chemistry.orgmdpi.com
Oxa-Michael Additionδ-Hydroxy α,β-Unsaturated Ketone/EsterAcid or Base (e.g., TsOH, KOH)High stereocontrol in ring formation. researchgate.netntu.edu.sg

Once the tetrahydropyran ring is formed, it can be functionalized at the C2 position to introduce the acetonitrile group. This typically involves creating a good leaving group at the anomeric (C2) position.

From 2-Hydroxy-THP (Lactol) : The hemiacetal form of a substituted THP can be converted to a 2-halo-THP (e.g., 2-chloro or 2-bromo) using reagents like thionyl chloride or oxalyl bromide. The resulting halide is a reactive electrophile.

Nucleophilic Substitution : The 2-halo-THP can then undergo a nucleophilic substitution reaction (SN2) with a cyanide source, such as sodium cyanide, to yield 2-cyanotetrahydropyran. Subsequent deprotonation of another equivalent of acetonitrile followed by alkylation with the 2-halo-THP could also be envisioned, though direct cyanation is more common. A more direct route to the target compound is the reaction with the anion of acetonitrile itself.

Nitrile Group Introduction and Modification Strategies

The introduction of the cyanomethyl group (-CH₂CN) requires the activation of acetonitrile or the use of a more reactive synthetic equivalent.

Acetonitrile is an inexpensive and readily available C2 building block, but its direct use as a nucleophile is challenging due to the low acidity of its α-protons. ntnu.nonih.gov Overcoming this requires specific activation strategies.

Base-Mediated Deprotonation : Strong bases such as n-butyllithium, lithium diisopropylamide (LDA), or sodium amide are required to generate a sufficient concentration of the cyanomethyl anion (-CH₂CN) for subsequent alkylation with an electrophile like 2-halotetrahydropyran. acs.org

Transition-Metal Catalysis : Transition metals can be used to activate the C-H bond of acetonitrile under milder conditions. acs.org Copper- and rhodium-based catalysts have been shown to promote the cyanomethylation of various substrates, including imines and alkenes. dicp.ac.cnnih.govrsc.org For example, cooperative catalysis involving a cationic ruthenium complex and a base like DBU can activate acetonitrile for addition to electrophiles. organic-chemistry.org

Activation MethodReagent/CatalystMechanismAdvantages
Strong Base Deprotonationn-BuLi, LDADirect proton abstraction to form -CH₂CN. acs.orgGenerates a highly reactive nucleophile.
Transition Metal CatalysisCu(I), Rh(I), Ru(II) complexesC-H bond activation via metal coordination. dicp.ac.cnorganic-chemistry.orgMilder reaction conditions, better functional group tolerance.
PhotocatalysisSemiconductor (e.g., CN-K) + LightGenerates cyanomethyl radical (•CH₂CN). beilstein-journals.orgnih.govMetal-free, environmentally benign.
ElectrochemistryElectrode PotentialAnodic oxidation or cathodic reduction. researchgate.netmdpi.comAvoids stoichiometric chemical oxidants/reductants.

Modern synthetic methods have enabled the use of acetonitrile as a pronucleophile under increasingly mild and efficient conditions through radical or electrochemical pathways.

Photocatalysis : Visible-light photocatalysis can generate the cyanomethyl radical (•CH₂CN) from acetonitrile. nih.gov This radical can then engage in various C-C bond-forming reactions. For example, heterogeneous photocatalysts like K-modified carbon nitride (CN-K) can mediate the cyanomethylarylation of alkenes under mild, metal-free conditions. beilstein-journals.orgresearchgate.net This radical-based approach offers a distinct reaction pathway compared to traditional ionic methods.

Electrochemical Synthesis : Electrochemical methods provide another powerful tool for activating acetonitrile. mdpi.com By applying an electric potential, acetonitrile can undergo C(sp³)–H bond activation without the need for strong bases or chemical oxidants. acs.orgrsc.org The cyanomethyl anion can be generated at the cathode for nucleophilic reactions. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and avoiding harsh reagents.

Convergent and Divergent Synthetic Approaches to this compound Analogues

Conversely, a divergent synthesis begins with a common core structure, which is then elaborated through various reaction pathways to generate a library of structurally related compounds. researchgate.netwikipedia.org This method is particularly valuable in medicinal chemistry and materials science for creating a diverse set of analogues for screening and structure-activity relationship studies. mdpi.com The choice between these strategies depends on the specific synthetic goals, the complexity of the target molecule, and the desired range of analogues.

[3+2]-Cycloaddition Reactions Involving Nitrile Oxides in Tetrahydropyran Ring Construction

The [3+2]-cycloaddition reaction is a powerful tool in heterocyclic chemistry, involving the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. uchicago.eduyoutube.com Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that readily react with alkenes to yield 2-isoxazolines. researchgate.netnih.gov While this reaction does not directly form the six-membered tetrahydropyran ring, it provides a versatile entry point to highly functionalized intermediates that can be subsequently converted to the desired tetrahydropyran structure.

The standard approach involves the in situ generation of a nitrile oxide from an aldoxime or a primary nitroalkane, which then reacts with an alkene. uchicago.educlockss.org The intramolecular version of this reaction, the intramolecular nitrile oxide cycloaddition (INOC), is particularly powerful for constructing complex polycyclic systems. mdpi.comchempedia.inforesearchgate.net

A hypothetical pathway to a tetrahydropyran ring using this methodology could involve the cycloaddition of a nitrile oxide to an alkene bearing a masked hydroxyl group. The resulting isoxazoline (B3343090) could then undergo reductive N-O bond cleavage, unmasking the hydroxyl group and revealing a β-hydroxy ketone or a related intermediate. This intermediate could then be induced to cyclize, forming the six-membered tetrahydropyran ring. The diastereoselectivity of the initial cycloaddition can often be controlled, for instance, by using cyclic allylic alcohols, where the hydroxyl group directs the approach of the nitrile oxide. researchgate.net

1,3-Dipole PrecursorDipolarophile (Alkene)Key Reaction ConditionPrimary ProductPotential for THP Synthesis
Aryl/Alkyl AldoximeTerminal AlkeneNaOCl (Bleach)3,5-Disubstituted IsoxazolineRequires functional handle for ring-opening/recyclization
Primary NitroalkaneCyclic Allylic AlcoholPhenyl isocyanate, Et3NBicyclic IsoxazolineHydroxyl-directed synthesis allows for stereocontrol
Hydroxamoyl ChlorideStyreneEt3N3-Aryl-5-phenylisoxazolineAryl groups may influence subsequent transformations
Unsaturated Aldoxime(Intramolecular)Chloramine-TFused Bicyclic IsoxazolineForms two rings simultaneously, leading to complex scaffolds

Tandem and Cascade Reactions in Tetrahydropyran-Nitrile Synthesis

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes increase synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste, thereby aligning with the principles of green chemistry.

The synthesis of the tetrahydropyran core can be achieved through various cascade sequences. For example, a three-component cascade reaction has been developed for the synthesis of substituted tetrahydropyrans from γ-ketoaldehydes and thiopyridyl ketene (B1206846) acetals. nih.gov This process involves a tandem Mukaiyama aldol-lactonization, which generates up to three new stereocenters in a highly diastereoselective manner. nih.gov Another powerful method is the solid-phase tandem ene-reaction/intramolecular Sakurai cyclization, which produces highly substituted tetrahydropyrans with excellent control over stereochemistry. researchgate.net Base-promoted cascade cyclizations of polyepoxysilanes have also been employed to construct polytetrahydropyran systems, which are common in marine natural products. mit.edu

To construct the complete this compound structure in a tandem fashion, a sequence would need to form the tetrahydropyran ring and subsequently or concurrently install the acetonitrile group. A plausible approach could involve a three-component coupling protocol, reacting a 2-methylenetetrahydropyran intermediate with an electrophile and a cyanide source. nih.gov Alternatively, a cascade reaction could be designed where an initial cyclization forms the tetrahydropyran ring, creating an intermediate that is then trapped by a nitrile-containing nucleophile. For instance, a nitrogen deletion/Diels-Alder cascade has been used to synthesize tetralin structures, with fumaronitrile (B1194792) being successfully incorporated to introduce nitrile groups into the final product. acs.org Such strategies offer a rapid and convergent route to complex molecules containing both the tetrahydropyran and nitrile functionalities.

Tandem/Cascade Reaction TypeKey ReactantsCatalyst/PromoterProductReference
Mukaiyama Aldol-Lactonizationδ-Ketoaldehydes, Ketene AcetalsLewis Acid (e.g., SnCl4)Substituted Tetrahydropyrans nih.gov
Ene-Reaction/Sakurai CyclizationAldehydes, AllylsilanesLewis Acid (e.g., TiCl4)Highly Substituted Tetrahydropyrans researchgate.net
Base-Promoted Epoxide CascadePolyepoxysilanesBase (e.g., KHMDS)Polytetrahydropyrans mit.edu
Nitrogen Deletion/Diels-AlderIsoindoline, FumaronitrileHeatDinitrile-substituted Tetralin acs.org

Green Chemistry and Sustainable Synthetic Pathways for this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The application of its twelve principles to the synthesis of this compound can lead to more sustainable, efficient, and environmentally benign manufacturing processes. mdpi.comsemanticscholar.org

Key areas for implementing green chemistry in this context include:

Safer Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives include the use of water, supercritical fluids (like CO₂), or bio-based solvents. cmu.edu Furthermore, solvent-free reactions or performing reactions in aqueous media can significantly reduce the environmental impact.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for reactions with higher atom economy. semanticscholar.org The development of recyclable heterogeneous catalysts or biocatalysts (enzymes) for the synthesis of pyran derivatives can minimize waste and avoid the use of stoichiometric reagents that are often toxic.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or continuous flow manufacturing can drastically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Continuous manufacturing, in particular, offers enhanced safety, reduced waste, and better process control. semanticscholar.org

Renewable Feedstocks: A long-term goal of sustainable chemistry is to move away from petroleum-based starting materials towards renewable feedstocks. cmu.edu Research into deriving the necessary precursors for this compound from biomass, such as carbohydrates, would represent a significant advance in sustainability.

By integrating these principles, the synthesis of this compound can be redesigned to be not only scientifically elegant but also environmentally responsible.

Green Chemistry PrincipleConventional ApproachSustainable AlternativeBenefit
Safer Solvents (G5)Use of chlorinated solvents (e.g., Dichloromethane)Water, Ethanol, or solvent-free conditionsReduced toxicity and environmental pollution
Catalysis (G9)Stoichiometric Lewis acids (e.g., AlCl3)Recyclable solid acid catalysts or enzymesWaste reduction, catalyst reuse, milder conditions
Design for Energy Efficiency (G6)Conventional reflux heating for extended periodsMicrowave irradiation or flow chemistryDrastically reduced reaction times and energy usage
Use of Renewable Feedstocks (G7)Petroleum-derived starting materialsBiomass-derived precursors (e.g., from sugars)Reduced carbon footprint, long-term sustainability

Structural Elucidation and Conformational Analysis of 2 Tetrahydro 2h Pyran 2 Yl Acetonitrile Derivatives

Spectroscopic Characterization Techniques for Related Tetrahydropyran-Nitrile Compounds

The structural determination of tetrahydropyran-nitrile compounds relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, allowing for unambiguous identification and characterization.

Infrared (IR) Spectroscopy : This technique is highly effective for identifying key functional groups. For a compound like 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile, the most indicative absorption band is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹. The presence of the ether linkage (C-O-C) within the tetrahydropyran (B127337) ring is confirmed by a strong absorption band in the 1080-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The anomeric proton (the hydrogen on C2) is particularly diagnostic. Its chemical shift and coupling constant can help determine the orientation of the acetonitrile (B52724) substituent. An axial anomeric proton typically resonates at a lower field (further downfield) than an equatorial one. The protons of the methylene (B1212753) group adjacent to the nitrile (CH₂CN) would appear as a distinct signal, while the remaining protons on the tetrahydropyran ring would produce a complex set of multiplets.

¹³C NMR : Carbon NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbon of the nitrile group is readily identified by its characteristic chemical shift in the 115-125 ppm range. The anomeric carbon (C2), being bonded to both an oxygen and the electron-withdrawing cyanomethyl group, would also have a distinct downfield shift compared to the other ring carbons.

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Common fragmentation pathways would likely involve the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the tetrahydropyran ring.

Spectroscopic TechniqueFunctional Group / AtomExpected Characteristic Signal
Infrared (IR) SpectroscopyNitrile (C≡N)2240-2260 cm⁻¹ (sharp, medium)
Infrared (IR) SpectroscopyEther (C-O-C)1080-1150 cm⁻¹ (strong)
¹H NMR SpectroscopyAnomeric Proton (H on C2)Shift depends on axial/equatorial orientation
¹H NMR SpectroscopyMethylene (CH₂CN)Distinct signal, typically a singlet or doublet
¹³C NMR SpectroscopyNitrile Carbon (C≡N)115-125 ppm
¹³C NMR SpectroscopyAnomeric Carbon (C2)Downfield shift relative to other ring carbons
Mass Spectrometry (MS)Molecular IonPeak corresponding to the molecular weight

Conformational Preferences of the Tetrahydropyran Ring in Acetonitrile Adducts

The tetrahydropyran ring typically adopts a low-energy chair conformation, similar to cyclohexane. For substituted tetrahydropyrans, the position of the substituent (axial vs. equatorial) is a critical determinant of molecular stability.

In general chemistry, bulky substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. lumenlearning.com However, in 2-substituted tetrahydropyrans, a powerful stereoelectronic phenomenon known as the anomeric effect comes into play. wikipedia.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor the axial orientation, despite the potential for increased steric hindrance. scripps.edu

This preference is not driven by sterics but by a stabilizing electronic interaction. The currently accepted explanation involves hyperconjugation: an overlap between the non-bonding lone pair orbital (n) of the ring oxygen and the anti-bonding sigma orbital (σ) of the C2-substituent bond (n → σ interaction). rsc.org This interaction is geometrically optimal when the substituent is in the axial position, leading to delocalization of electron density and stabilization of the molecule.

For this compound, the cyanomethyl group is electron-withdrawing. Therefore, the anomeric effect is expected to be significant. This results in a conformational equilibrium that includes a substantial population of the axial conformer, which might even be the preferred conformation depending on the balance between steric and electronic factors. wikipedia.orgrsc.org The magnitude of this effect is typically estimated to be around 4-8 kJ/mol. wikipedia.org

Conformer-CH₂CN PositionKey InteractionsRelative Stability
EquatorialEquatorial- Sterically favorable (avoids 1,3-diaxial strain).
  • Weaker anomeric effect.
  • Potentially less stable due to lack of strong stereoelectronic stabilization.
    AxialAxial- Sterically less favorable.
  • Strong, stabilizing anomeric effect (n → σ* hyperconjugation).
  • Often the preferred conformer due to the dominant anomeric effect. wikipedia.org

    Isomeric Forms and Tautomerism in Related Pyran-Nitrile Systems

    The structural diversity of pyran-nitrile systems can be understood through the concepts of isomerism and tautomerism.

    Isomeric Forms : For this compound, the C2 carbon is a stereocenter. This gives rise to stereoisomerism. The two primary isomers are anomers, which are diastereomers that differ only in the configuration at the anomeric carbon. These anomers correspond directly to the axial and equatorial conformers discussed previously. The isomer with the axial -CH₂CN group can be designated as one anomer (e.g., alpha), while the isomer with the equatorial -CH₂CN group would be the other (e.g., beta).

    Furthermore, pyran itself exists as two constitutional isomers, 2H-pyran and 4H-pyran, which differ in the location of the double bonds and the sp³-hybridized carbon atom. wikipedia.org Derivatives of these unsaturated rings would represent constitutional isomers of a saturated tetrahydropyran-nitrile.

    Tautomerism : Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. nih.govtaylorandfrancis.com While the saturated this compound molecule is structurally stable and unlikely to exhibit significant tautomerism, related pyran-nitrile systems with different degrees of saturation or other functional groups could exist in equilibrium. nih.gov

    For instance, in a hypothetical unsaturated pyran-nitrile system, a keto-enol type tautomerism could be possible if a carbonyl group is present. Another possibility in related systems is imine-enamine tautomerism if the nitrile group were to be reduced. While direct tautomerization of the nitrile group itself is uncommon, it's a concept to consider within the broader class of pyran-nitrile derivatives, as different tautomers can possess distinct chemical properties and reactivity. taylorandfrancis.com

    Applications in Advanced Organic Synthesis and Medicinal Chemistry

    2-(Tetrahydro-2H-pyran-2-YL)acetonitrile as a Versatile Building Block in Complex Molecule Synthesis

    The unique structure of this compound, featuring both a stable tetrahydropyran (B127337) (THP) ring and a reactive nitrile group, positions it as a valuable intermediate in the synthesis of complex organic molecules. The THP moiety is a common structural motif in numerous natural products, particularly marine-derived compounds and pyranose sugars like glucose. wikipedia.orgresearchgate.net The nitrile group serves as a versatile functional handle, capable of being transformed into a wide array of other functionalities, including amines, carboxylic acids, and various heterocyclic systems.

    The tetrahydropyran ring is a structural cornerstone in a vast number of biologically significant natural products. nih.gov Its synthesis is a major focus in organic chemistry, with numerous strategies developed for its stereoselective construction, including hetero-Diels-Alder cycloadditions, Prins cyclizations, and Michael reactions. rsc.orgbohrium.com Molecules like this compound can serve as crucial building blocks in the total synthesis of such compounds.

    For instance, in the synthesis of complex marine macrolides like Neopeltolide, which features a prominent tetrahydropyran ring, intermediates containing this scaffold are essential. nih.gov The nitrile functionality within a building block can be carried through several synthetic steps and later converted. For example, a nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, which are key functionalities for constructing larger molecular frameworks, such as the lactone ring found in many macrolides. nih.gov

    Table 1: Prominent Strategies for Tetrahydropyran Ring Construction in Natural Product Synthesis

    Synthesis StrategyDescriptionKey IntermediatesNatural Product Examples
    Prins Cyclization An acid-catalyzed reaction between an alkene and an aldehyde, proceeding through an oxocarbenium ion intermediate to form a functionalized THP ring. nih.govbohrium.comHomoallylic alcohols, AldehydesNeopeltolide nih.gov
    Hetero-Diels-Alder Cycloaddition A [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom, directly forming a dihydropyran ring which can be reduced to a THP. rsc.orgbohrium.comDienes, Aldehydes(-)-Polycavernoside A, (-)-Lasonolide A bohrium.com
    Intramolecular Michael Addition The conjugate addition of an internal nucleophile (often a hydroxyl group) to an α,β-unsaturated ketone, ester, or nitrile to form the six-membered ring. rsc.orgbohrium.comHydroxy-enonesPhorboxazoles, Leucascandrolide A bohrium.com
    Metal-Mediated Cyclization The use of transition metals, such as palladium, to catalyze the cyclization of an oxygen nucleophile onto an alkene or alkyne. rsc.orgbohrium.comAlkenolsVarious functionalized THPs bohrium.com

    The tetrahydropyran ring is considered a "privileged structure" in medicinal chemistry, as it is frequently found in compounds exhibiting a wide range of biological activities. mdpi.com These scaffolds are present in drugs with anticancer, anti-inflammatory, anti-hypertensive, and antifungal properties. researchgate.netmdpi.com The incorporation of a building block like this compound allows for the development of novel derivatives built upon these established bioactive cores.

    The THP scaffold can be a central component in fused heterocyclic systems that demonstrate significant pharmacological effects. nih.gov For example, fused pyrano[4,3-b]pyranone structures have shown cytotoxicity against neuroblastoma and melanoma cells, while other pyran-containing systems inhibit acetylcholinesterase activity and leukemic cell growth. nih.gov The acetonitrile (B52724) side chain provides a point for chemical diversification, allowing chemists to attach various substituents or build new ring systems to modulate the biological activity and pharmacokinetic properties of the parent scaffold.

    Table 2: Examples of Biologically Active Scaffolds Containing the Tetrahydropyran Moiety

    Scaffold ClassExample Compound/DerivativeAssociated Biological Activity
    Benzopyrans CromakalimAnti-hypertensive (Potassium channel modulation) mdpi.com
    Benzopyrans SD8381Anti-inflammatory (COX-2 inhibitor) mdpi.com
    Fused Pyrano[4,3-b]pyranones Compound F (as referenced)Cytotoxic to neuroblastoma and melanoma cells nih.gov
    Pyranocoumarins Not specifiedGeneral biological interest nih.gov
    Marine Macrolides NeopeltolidePotent antiproliferative activity nih.gov

    Precursors to Heterocyclic Compounds

    The acetonitrile group (-CH₂CN) is a highly versatile precursor for the synthesis of a multitude of nitrogen-containing heterocycles, which are foundational structures in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.com The nitrile carbon is electrophilic, and the adjacent methylene (B1212753) protons are acidic, allowing for a wide range of chemical transformations.

    Starting from a compound like this compound, various synthetic routes can be envisioned to construct N-heterocycles. For example, condensation reactions with other bifunctional molecules can lead to the formation of pyridines and pyrimidines, which are core components of many drugs. nih.gov The nitrile group can also participate in cycloaddition reactions or be used as a linchpin in multicomponent reactions to build more complex heterocyclic systems like indoles. nih.gov The synthesis of methylphenidate, for instance, involves the reaction of phenylacetonitrile (B145931) with 2-chloropyridine, showcasing the utility of the acetonitrile moiety in creating complex piperidine (B6355638) structures. nih.gov

    Pyrans and their derivatives are important heterocyclic moieties found in a wide variety of natural and synthetic products with applications in pharmaceuticals and agrochemicals. espublisher.com The synthesis of pyran-fused systems often involves intramolecular cyclization reactions where the pyran ring is constructed onto an existing molecular scaffold. espublisher.comsemanticscholar.org

    A substrate like this compound can be elaborated and then induced to form fused-ring systems. For example, the nitrile group could be converted into a functional group that participates in a subsequent ring-closing reaction. Methods such as intramolecular Heck reactions, Knoevenagel condensation followed by 6π-electrocyclization, and other formal [3+3] cycloadditions are powerful strategies for creating fused pyrano[2,3-b]pyrans and related polycyclic systems. nih.govespublisher.comrsc.org These fused systems are not merely synthetic curiosities; they are often designed to mimic the core structures of bioactive natural products or to act as novel therapeutic agents. nih.gov

    Role as Protecting Group Strategies Utilizing the Tetrahydropyran Moiety

    The tetrahydropyran (THP) group is one of the most common and robust protecting groups for alcohols in organic synthesis. wikipedia.orgnih.gov This protection strategy involves the reaction of an alcohol with 3,4-dihydropyran under acidic conditions to form a 2-tetrahydropyranyl (THP) ether. organic-chemistry.orgucla.edu The resulting THP ether is an acetal, which is stable to a wide range of non-acidic reaction conditions, including strongly basic media, organometallic reagents, hydrides, and various alkylating and acylating agents. nih.govorganic-chemistry.org

    The stability of the THP group makes it invaluable in multi-step syntheses where other parts of the molecule must be modified without affecting sensitive hydroxyl groups. nih.gov The deprotection, or removal, of the THP group is typically achieved through acid-catalyzed hydrolysis, which regenerates the original alcohol along with 5-hydroxypentanal. wikipedia.orgorganic-chemistry.org This ease of introduction and removal, combined with its general stability, has made the THP ether a cornerstone of protecting group chemistry for decades. nih.govorganic-chemistry.org

    Computational Chemistry and Theoretical Investigations

    Quantum Chemical Calculations on 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and potential reaction pathways of organic molecules. Such calculations can predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical reactivity.

    Computational methods are increasingly used to predict plausible synthetic routes for organic molecules. nih.govarxiv.orgresearchgate.net Retrosynthetic pathway prediction models, often employing neural machine translation and other machine learning techniques, can identify potential disconnections and precursor molecules. nih.govgithub.comchemrxiv.org For a target like this compound, these tools could suggest starting materials and reaction types by analyzing changes in atomic environments during chemical transformations. github.com

    Once a potential reaction is identified, quantum chemical calculations can map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate. The activation energy, calculated as the energy difference between the reactants and the transition state, is a key parameter. For instance, DFT studies on cycloaddition reactions of related 2H-pyran-2-one derivatives have successfully used transition state analysis to explain reactivity differences, a methodology directly applicable to reactions involving this compound. rsc.org By analyzing the geometry and vibrational modes of the transition state, chemists can gain a deeper understanding of the reaction mechanism.

    The electronic structure of a molecule is fundamental to its reactivity. Computational studies on pyran analogues have utilized methods like DFT to investigate their properties. amrita.edumdpi.com These calculations yield reactivity descriptors that help predict how a molecule will behave in a chemical reaction. Key descriptors include:

    Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

    Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

    Studies on 2H-pyran-2-one analogues have shown that descriptors derived from DFT calculations can identify the most important molecular sites for reactions. amrita.edu For pyran-nitrile compounds, the nitrogen atom of the nitrile group and the oxygen atom in the pyran ring are expected to be key sites of interaction, which would be quantifiable through these computational descriptors.

    Table 1: Representative Global Reactivity Descriptors Calculated for Pyran Analogues

    This table presents conceptual data based on typical values obtained for similar heterocyclic compounds in computational studies.

    DescriptorSymbolFormulaTypical Calculated Value (eV)Interpretation
    HOMO EnergyEHOMO--6.5 to -8.0Indicates electron-donating ability
    LUMO EnergyELUMO-0.5 to 2.0Indicates electron-accepting ability
    HOMO-LUMO GapΔEELUMO - EHOMO7.0 to 10.0Indicator of chemical stability
    Chemical Potentialµ(EHOMO + ELUMO) / 2-3.0 to -3.5Measures the escaping tendency of electrons
    Chemical Hardnessη(ELUMO - EHOMO) / 23.5 to 5.0Measures resistance to change in electron distribution
    Electrophilicity Indexωµ2 / 2η0.8 to 1.3Quantifies electrophilic character

    Molecular Dynamics Simulations and Conformational Landscape Analysis of Related Compounds

    While quantum calculations are ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. youtube.comyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the system evolves. youtube.com

    For a flexible molecule like this compound, the tetrahydropyran (B127337) ring can adopt various conformations, such as chair and boat forms. chempedia.info The orientation of the acetonitrile (B52724) substituent (axial vs. equatorial) further adds to the conformational complexity. MD simulations can be used to explore this "conformational landscape," identifying the most stable (lowest energy) conformations and the energy barriers for converting between them. nih.govnih.gov

    Researchers have used MD simulations to study the conformational behavior of related tetrahydropyran systems. rsc.org For example, studies on halogenated pyran analogues of D-talose have shown that even with significant steric repulsion, certain chair conformations are preferred. nih.gov Such simulations provide data on bond lengths, angles, and dihedral angles over time, which can be analyzed to understand the molecule's structural preferences. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

    Table 2: Key Parameters from a Conceptual Molecular Dynamics Simulation of a Tetrahydropyran Derivative

    ParameterDescriptionTypical Information Gained
    Potential EnergyThe total energy of the system over the simulation time.Helps identify stable, low-energy conformational states.
    Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures over time.Indicates the stability of the molecule's conformation; large fluctuations suggest flexibility.
    Radius of Gyration (Rg)A measure of the compactness of the molecule's structure.Provides insight into the overall shape and size changes during the simulation.
    Dihedral Angle DistributionThe probability distribution of key torsion angles within the molecule.Reveals preferred ring puckering (e.g., chair, boat) and substituent orientations (axial/equatorial).
    Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a reference atom.Used in simulations with solvent to understand solvation structure and intermolecular interactions.

    Structure-Reactivity Relationships from Computational Models

    By combining structural information with reactivity data, it is possible to build Quantitative Structure-Reactivity Relationship (QSRR) models. chemrxiv.orgnih.govchemrxiv.org These models use computational descriptors (derived from quantum mechanics or other methods) to predict the reactivity of new, unstudied compounds. chemrxiv.org

    A typical QSRR workflow involves:

    Generating a set of 3D structures for a series of related compounds.

    Calculating a wide range of molecular descriptors for each structure. These can include electronic, steric, and topological properties.

    Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with experimentally known reactivity data (e.g., reaction rates). chemrxiv.org

    For a class of compounds like pyran-nitrile derivatives, a QSRR model could predict their reactivity in a specific reaction based solely on their computed structure. chemrxiv.org For example, such a model might predict how substitutions on the tetrahydropyran ring would affect the rate of a nucleophilic addition to the nitrile group. These predictive models are valuable tools in chemical synthesis and drug design, as they can accelerate the discovery process by prioritizing the most promising candidate molecules for experimental validation. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile?

    • Methodological Answer : A common route involves reacting 6-X-substituted-methyl-4-hydroxy-tetrahydro-pyran-2-one (where X is a leaving group) with cyanide ions in aqueous conditions, followed by pH adjustment to 0–5 to precipitate the product . Alternative methods leverage AI-driven synthesis planning tools (e.g., Template_relevance Reaxys, Bkms_metabolic) to predict viable pathways by mining reaction databases for analogous intermediates .

    Q. How can researchers purify this compound, and what solvents are optimal?

    • Methodological Answer : Acetonitrile (ACN) is frequently used as a solvent due to its polarity and miscibility, particularly in reactions involving K2_2CO3_3 at elevated temperatures (e.g., 75°C for 20 hours) . Post-synthesis, purification via silica gel chromatography or recrystallization in ethyl acetate is recommended, with TLC monitoring to confirm reaction completion .

    Q. What spectroscopic techniques are suitable for characterizing this compound?

    • Methodological Answer : 1^1H NMR (300 MHz in CDCl3_3) is critical for verifying structure, with characteristic peaks for the tetrahydro-2H-pyran ring (δ 1.58–1.85 ppm) and acetonitrile moiety (δ 2.18 ppm) . Complementary techniques include FT-IR for nitrile group identification (~2250 cm1^{-1}) and mass spectrometry for molecular weight confirmation .

    Advanced Research Questions

    Q. How can reaction yields be optimized in large-scale synthesis?

    • Methodological Answer : Catalytic systems such as Pd(OAc)2_2/triphenylphosphine in acetonitrile enhance cross-coupling efficiency under nitrogen protection . Solvent choice (e.g., ACN vs. DCM) and temperature gradients (e.g., 75°C for 20 hours vs. room temperature) should be tested systematically, with LCMS monitoring to track intermediates .

    Q. How should researchers address discrepancies in spectral data during characterization?

    • Methodological Answer : Contradictions in NMR shifts (e.g., δ 5.30 ppm for pyranyl protons vs. literature) may arise from tautomerism or residual solvents. Re-purification via column chromatography (ethyl acetate/hexane) or deuterated solvent exchange (CD3_3CN vs. CDCl3_3) can resolve ambiguities . Cross-validation with high-resolution mass spectrometry (HRMS) is advised .

    Q. What strategies mitigate compound instability during storage?

    • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under nitrogen in amber vials at –20°C, with desiccants (e.g., silica gel). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the nitrile group .

    Q. How can computational tools aid in mechanistic studies of its reactivity?

    • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways (e.g., cyanide nucleophilic attack on tetrahydro-pyran intermediates) to predict transition states and energetics. Tools like Gaussian or ORCA are recommended, referencing crystallographic data from PubChem or ECHA for validation .

    Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?

    • Methodological Answer : Key challenges include solvent volume reduction (switch from batch to flow reactors) and catalyst recovery (e.g., Pd scavengers). Pilot studies using scalable solvents like ACN (low toxicity, high volatility) and optimized stirring rates (to prevent agglomeration) are critical .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.